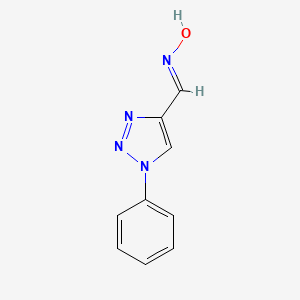

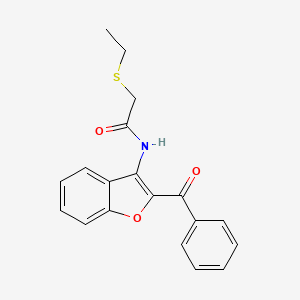

![molecular formula C17H9BrCl2N2O2S B2444500 5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one CAS No. 565170-80-1](/img/structure/B2444500.png)

5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one” is a chemical substance with the CAS Number: 565170-80-1 . It has a molecular weight of 456.14 and a molecular formula of C17H9BrCl2N2O2S . This compound is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H9BrCl2N2O2S/c18-10-3-1-2-9 (6-10)7-14-16 (24)22 (17 (25)21-14)15 (23)12-5-4-11 (19)8-13 (12)20/h1-8H, (H,21,25)/b14-7- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications

Antimicrobial, Antitumor, and Antidiabetic Applications

2,4‐Thiazolidinedione derivatives, including compounds like 5-[(3-Bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one, have been recognized for their wide range of pharmacological activities. Medicinal chemists have explored the structural modification of these compounds due to their novel mode of action, cost-effectiveness, and ease of synthesis. Specifically, they have been developed as lead molecules against various clinical disorders, prominently as antimicrobial, anticancer, and antidiabetic agents. The review emphasizes the importance of substitutions at specific positions and the relationships between structure and activity, offering a valuable resource for scientific exploration in drug development for life-threatening ailments (Singh et al., 2022).

Interaction with DNA

The compound's analogues, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These derivatives are used extensively in various applications like fluorescent DNA staining, analysis of nuclear DNA content values, and chromosome analysis in plant cell biology. Their utility extends to roles as radioprotectors and topoisomerase inhibitors. This suggests the potential of the chemical family, including this compound, for rational drug design and to probe the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmaceutical Impurity Research

The structure of this compound shares similarities with compounds in the study of pharmaceutical impurities of proton pump inhibitors like omeprazole. This highlights the relevance of understanding and controlling the synthesis and potential impurities of such compounds, which are critical in ensuring the safety and efficacy of pharmaceuticals (Saini et al., 2019).

Anticancer Activities

Research into the pharmacological properties of similar compounds underscores their potential in tackling malignant diseases. This includes in vitro cytotoxicity methods and the analysis of various extracts from spices and vegetables, which is relevant considering the similar structural features and biological activities of these compounds. Such studies are crucial for understanding the mechanisms of action and potential therapeutic applications, including anticancer activities (Kuete et al., 2017).

properties

IUPAC Name |

(5Z)-5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrCl2N2O2S/c18-10-3-1-2-9(6-10)7-14-16(24)22(17(25)21-14)15(23)12-5-4-11(19)8-13(12)20/h1-8H,(H,21,25)/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOLAKHTGLKWDU-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrCl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2444427.png)

![2-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2444428.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2444438.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2444439.png)